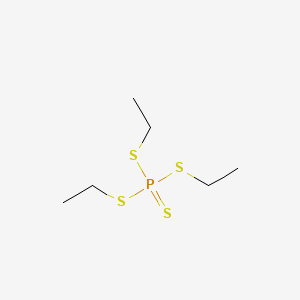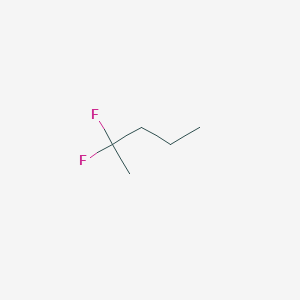
2,2-Difluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoropentane is an organic compound with the molecular formula C5H10F2 It is a derivative of pentane, where two hydrogen atoms on the second carbon atom are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentane typically involves the fluorination of pentane derivatives. One common method is the direct fluorination of 2-pentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. These methods often utilize fluorine gas or other fluorinating agents in a continuous flow reactor to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoropentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of pentane or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various fluorinated and non-fluorinated derivatives.
Oxidation Reactions: Products include fluorinated alcohols and ketones.
Reduction Reactions: Products include pentane and other reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoropentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the design of fluorinated drugs with improved metabolic stability.
Industry: this compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoropentane depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the presence of fluorine can affect the compound’s interaction with enzymes and receptors, potentially leading to altered metabolic pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropentane: A compound with a single fluorine atom on the second carbon.
3,3-Difluoropentane: A compound with two fluorine atoms on the third carbon.
2,2-Difluorobutane: A compound with two fluorine atoms on the second carbon of a butane chain.
Uniqueness of 2,2-Difluoropentane
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical and physical properties
Eigenschaften
CAS-Nummer |
371-65-3 |
|---|---|
Molekularformel |
C5H10F2 |
Molekulargewicht |
108.13 g/mol |
IUPAC-Name |
2,2-difluoropentane |
InChI |
InChI=1S/C5H10F2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChI-Schlüssel |
QSWGSLWFQDIXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
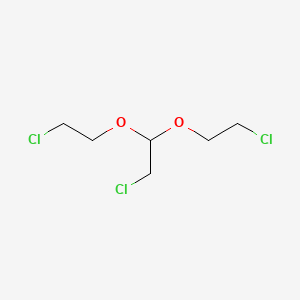
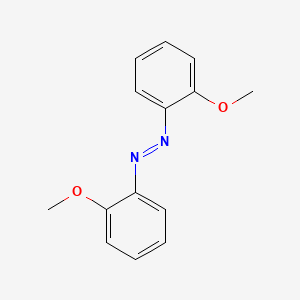
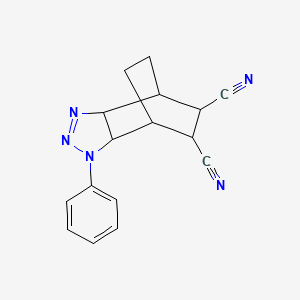
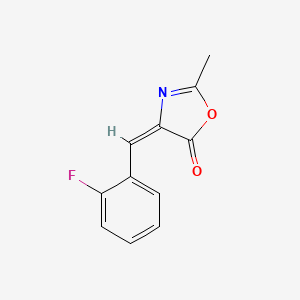


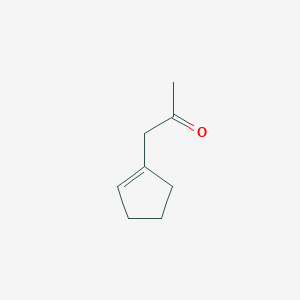
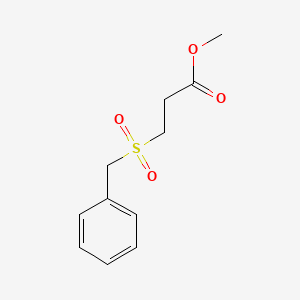
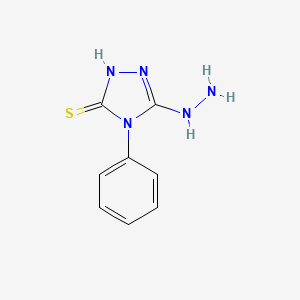
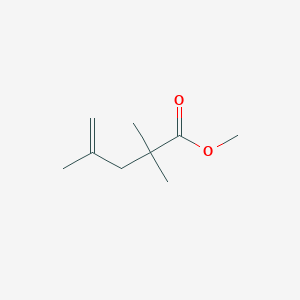
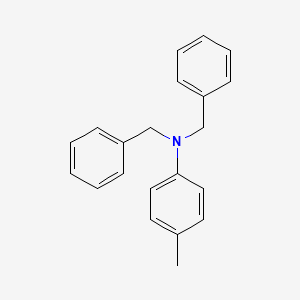
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
